![molecular formula C20H20FN3O3 B6543424 4-cyclopropaneamido-N-{2-[(3-fluorophenyl)formamido]ethyl}benzamide CAS No. 1040673-65-1](/img/structure/B6543424.png)
4-cyclopropaneamido-N-{2-[(3-fluorophenyl)formamido]ethyl}benzamide
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Description
“4-cyclopropaneamido-N-{2-[(3-fluorophenyl)formamido]ethyl}benzamide” is a chemical compound with the formula C20H20FN3O3 . It is a derivative of benzamide, which is a type of organic compound consisting of a carboxamide functional group attached to a benzene ring .
Molecular Structure Analysis
The molecular structure of benzamide derivatives can be complex and varies depending on the specific compound . Unfortunately, the specific molecular structure analysis for “4-cyclopropaneamido-N-{2-[(3-fluorophenyl)formamido]ethyl}benzamide” is not available in the retrieved data.Scientific Research Applications
Antioxidant Activity
Benzamides, including our compound of interest, have been investigated for their antioxidant potential. In vitro studies assess their ability to scavenge free radicals and chelate metal ions. Researchers have found that some synthesized benzamide derivatives exhibit more effective total antioxidant activity compared to standard compounds . Further exploration of this property could lead to applications in health supplements or protective agents against oxidative stress.
Antibacterial Properties
In vitro antibacterial assays have evaluated the efficacy of 4-cyclopropaneamido-N-{2-[(3-fluorophenyl)formamido]ethyl}benzamide against both gram-positive and gram-negative bacteria. By comparing its activity with control drugs, researchers can identify potential therapeutic applications. Understanding its mechanism of action and specific bacterial targets is crucial for further development .
Drug Discovery
Amide compounds play a vital role in drug discovery. Benzamides, due to their diverse chemical structures, are attractive candidates for novel drug development. Researchers explore their potential as anti-tumor, anti-microbial, anti-inflammatory, and analgesic agents. Our compound’s unique structure warrants investigation for specific biological targets .
Industrial Applications
Amides find use in various industrial sectors. Plastic and rubber industries utilize them as intermediates. Additionally, amides contribute to the paper industry and agriculture. Investigating the feasibility of incorporating 4-cyclopropaneamido-N-{2-[(3-fluorophenyl)formamido]ethyl}benzamide in these applications could yield innovative solutions .
Biological Molecules and Proteins
Amides are structural components in biological molecules, including proteins. Researchers may explore our compound’s interactions with proteins, receptors, or enzymes. Understanding its binding affinity and potential therapeutic effects can guide targeted drug design .
Hyperactivity and Neurological Disorders
While not directly studied for this compound, benzamides have been investigated for their effects on hyperactivity and neurological disorders. The amide derivatives’ impact on neurotransmitter systems could provide insights into potential therapeutic interventions .
properties
IUPAC Name |
N-[2-[[4-(cyclopropanecarbonylamino)benzoyl]amino]ethyl]-3-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3O3/c21-16-3-1-2-15(12-16)19(26)23-11-10-22-18(25)13-6-8-17(9-7-13)24-20(27)14-4-5-14/h1-3,6-9,12,14H,4-5,10-11H2,(H,22,25)(H,23,26)(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTKMXBJUOQOWDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=CC=C(C=C2)C(=O)NCCNC(=O)C3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-cyclopropaneamido-N-{2-[(3-fluorophenyl)formamido]ethyl}benzamide |
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